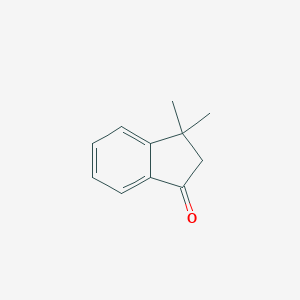

3,3-Dimethyl-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZAOSKLFKAEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307972 | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26465-81-6 | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethyl-1-indanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1-indanone (CAS: 26465-81-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-indanone is a bicyclic ketone with the CAS number 26465-81-6. It belongs to the indanone class of compounds, which are characterized by a fused benzene (B151609) and cyclopentanone (B42830) ring system. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules and approved drugs.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of this compound, with a focus on its potential relevance in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid or solid | [4] |

| Boiling Point | 122 °C at 16 mmHg | |

| Storage Temperature | 2-8°C | |

| InChI Key | QWZAOSKLFKAEOK-UHFFFAOYSA-N | [3] |

| SMILES | CC1(C)CC(=O)c2ccccc12 |

Spectroscopic Data Summary:

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹³C NMR | Spectral data available on SpectraBase. | [3] |

| ¹H NMR | Spectral data available on SpectraBase. | [3] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 160, 145, 117, 115, 110. | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride. This reaction is a classic method for forming the indanone ring system.[5]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound based on general procedures for intramolecular Friedel-Crafts acylations.

Materials:

-

3-phenyl-3,3-dimethylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Acyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-phenyl-3,3-dimethylpropanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents).

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenyl-3,3-dimethylpropanoyl chloride is obtained and can be used in the next step without further purification.

-

-

Intramolecular Friedel-Crafts Acylation:

-

In a separate, dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture onto crushed ice with the dropwise addition of concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

While direct biological studies on this compound are limited, it is known to be a useful reagent in the synthesis of other potentially bioactive molecules.

Synthesis of Indole (B1671886) and Indoline (B122111) Chromophores

This compound serves as a precursor for the synthesis of indole and indoline chromophores, which have been noted for their potential antioxidant properties.[6] A common synthetic route to achieve this transformation is the Fischer indole synthesis.

Experimental Protocol Outline: Fischer Indole Synthesis

-

Hydrazone Formation: this compound is reacted with a substituted or unsubstituted phenylhydrazine (B124118) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.

-

Cyclization: The formed hydrazone is then heated in the presence of a stronger acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole ring system.

Reaction Scheme: Fischer Indole Synthesis

Caption: Synthesis of indole chromophores from this compound.

Potential Biological Relevance and Future Directions

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[5][8] Notably, indanone derivatives are key components of drugs used to treat Alzheimer's disease.[1]

While this compound itself has not been extensively studied for its biological activities, its role as a precursor to antioxidant indole and indoline chromophores suggests a potential for indirect biological relevance.[6][9][10] Antioxidants are crucial in combating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders and inflammation.[11]

Antioxidant Signaling Pathway

The potential antioxidant activity of derivatives of this compound could be relevant in mitigating cellular damage caused by reactive oxygen species (ROS).

Caption: Role of antioxidants in preventing cellular damage by ROS.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While there is a notable lack of direct biological data for this specific molecule, its utility as a synthetic intermediate for potentially bioactive indole and indoline derivatives highlights its importance for further investigation. The broader indanone class exhibits significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 26465-81-6 [thegoodscentscompany.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 26465-81-6 [chemicalbook.com]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3-Dimethyl-1-indanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1-indanone, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing a complete spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | Ar-H |

| 7.52 | t | 1H | Ar-H |

| 7.35 | t | 1H | Ar-H |

| 7.28 | d | 1H | Ar-H |

| 2.62 | s | 2H | -CH₂- |

| 1.35 | s | 6H | -C(CH₃)₂ |

Note: Data is predicted and should be confirmed with experimental results.

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 205.0 (Predicted) | C=O (C1) |

| 153.0 (Predicted) | Ar-C (C7a) |

| 135.0 (Predicted) | Ar-C (C3a) |

| 134.5 (Predicted) | Ar-CH |

| 127.5 (Predicted) | Ar-CH |

| 124.0 (Predicted) | Ar-CH |

| 123.5 (Predicted) | Ar-CH |

| 52.0 (Predicted) | -CH₂- (C2) |

| 42.0 (Predicted) | -C(CH₃)₂ (C3) |

| 25.0 (Predicted) | -C(CH₃)₂ |

Note: An experimental ¹³C NMR spectrum in CDCl₃ has been reported.[1] Predicted values are provided for reference.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1710 | Carbonyl (C=O) Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

Mass Spectrometry (GC-MS) Data[1]

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 117 | [M - CH₃ - CO]⁺ |

| 115 | [C₉H₇]⁺ (Indenyl Cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, is obtained using the thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3-Dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3-Dimethyl-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in their scientific endeavors.

Introduction

This compound is a cyclic ketone that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutic agents. The primary route to its synthesis involves an intramolecular Friedel-Crafts acylation, a powerful and widely used method for the formation of cyclic ketones. This guide will focus on a common and effective synthetic pathway starting from benzene (B151609) and 3,3-dimethylacrylic acid or its derivatives.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor. A common approach involves the reaction of an aromatic substrate with 3,3-dimethylacrylic acid or its corresponding acyl chloride, promoted by a Lewis acid or superacid catalyst.

Synthesis via Friedel-Crafts Acylation of Benzene with 3,3-Dimethylacrylic Acid

A one-step synthesis of 1-indanone (B140024) derivatives can be achieved through a Friedel-Crafts reaction using 3,3-dimethylacrylic acid and an aromatic substrate, catalyzed by a strong Lewis acid such as niobium pentachloride (NbCl₅).[1] This method is advantageous due to its directness, though yields can be variable depending on the specific reaction conditions and the reactivity of the aromatic substrate.

Synthesis via Friedel-Crafts Acylation using Ethyl 3,3-Dimethylacrylate

An alternative and effective method involves the reaction of benzene with ethyl 3,3-dimethylacrylate in the presence of liquid hydrogen fluoride (B91410), which acts as both the catalyst and the solvent. This process has been reported to produce this compound in high yield and purity.

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis from Benzene and Ethyl 3,3-Dimethylacrylate

This protocol is adapted from established procedures for Friedel-Crafts acylations.

Materials:

-

Benzene

-

Ethyl 3,3-dimethylacrylate

-

Liquid Hydrogen Fluoride (HF) - EXTREME CAUTION IS ADVISED

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (B109758) or Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

A specialized reaction vessel suitable for use with liquid HF

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge benzene (1.0 equivalent) and ethyl 3,3-dimethylacrylate (1.1 equivalents).

-

Reaction Execution: Cool the vessel and carefully add liquid hydrogen fluoride (approximately 5-10 molar equivalents). Stir the reaction mixture at a controlled temperature (e.g., 70°C) for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the nature and quantity of the impurities.

Purification by Distillation

For liquid products like this compound, vacuum distillation is an effective method for purification, especially for larger quantities.

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (122 °C at 16 mmHg).

Purification by Column Chromatography

Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and physical properties of this compound.

Table 1: Synthesis of this compound

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |

| Friedel-Crafts from Benzene and Ethyl 3,3-dimethylacrylate | Liquid HF | Liquid HF | 70 °C | 1 hr | 93.1% | 96% | EP0567953A1 |

| Friedel-Crafts from Aromatic Substrate and 3,3-dimethylacrylic acid | NbCl₅ | Not specified | Not specified | - | 0-78% | - | Barbosa et al., 2015 (as cited in[1]) |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 122 °C at 16 mmHg |

| CAS Number | 26465-81-6 |

Visualization of Workflows

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Friedel-Crafts Acylation Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent, which is then attacked by the aromatic ring, followed by intramolecular cyclization.

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

Physical properties of 3,3-Dimethyl-1-indanone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3,3-Dimethyl-1-indanone, with a specific focus on its melting and boiling points. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is an organic compound that is typically encountered as a colorless to pale yellow, clear liquid at room temperature.[1][2] This observation suggests that its melting point is below standard ambient temperature. While a precise melting point is not prominently documented in readily available literature, its liquid state under normal laboratory conditions is a key physical characteristic.

The boiling point of this compound has been reported under both atmospheric and reduced pressure conditions, which is critical information for purification and handling during chemical synthesis.

Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | Not available | Assumed to be below room temperature |

| Boiling Point | 250.80 °C (estimated) | @ 760.00 mm Hg |

| 122 °C | @ 16 mmHg | |

| Appearance | Colorless to pale yellow clear liquid | Standard conditions |

Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures in organic chemistry for the characterization and purity assessment of a compound.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. A standard method for determining the melting point involves a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is highly dependent on atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued, and the liquid is allowed to cool.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of an organic compound.

References

Solubility Profile of 3,3-Dimethyl-1-indanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethyl-1-indanone, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this document focuses on its predicted solubility based on its chemical structure and furnishes a detailed, generalized experimental protocol for determining its solubility.

Core Concepts: Predicting Solubility

This compound possesses a chemical structure that includes a bicyclic aromatic ring system, a ketone functional group, and two methyl groups. This combination of a large non-polar surface area with a polar ketone group suggests a nuanced solubility profile. It is anticipated to exhibit good solubility in a range of organic solvents.

Expected Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Dimethylformamide): High solubility is expected due to dipole-dipole interactions between the solvent and the ketone group of the indanone.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is predicted, driven by London dispersion forces interacting with the large hydrocarbon portion of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely, facilitated by hydrogen bonding between the solvent's hydroxyl group and the lone pairs of electrons on the ketone's oxygen atom.

While a precise quantitative value for its solubility in water is not extensively documented, it is estimated to be sparingly soluble, a common characteristic for compounds of its nature. One source estimates the water solubility to be 194.9 mg/L at 25 °C.

Data Presentation: Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures has not been published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Constant temperature water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Drying oven

2. Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure that solid-liquid equilibrium is reached. The time required for equilibration may vary and should be determined empirically.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the solid to settle for a sufficient period (e.g., 2 hours) to form a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid crystallization during transfer.

-

Gravimetric Analysis: Transfer the filtered sample into a pre-weighed vial and record the total mass.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Mass Measurement: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.

-

Calculation: The solubility can be calculated using the following formulas:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Mass of solute = (Mass of vial + solute) - Mass of empty vial

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

-

3. Data Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Analyze the solid phase after the experiment (e.g., by DSC or XRD) to confirm that no solvate formation or polymorphic transformation has occurred.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

The Emerging Therapeutic Potential of 3,3-Dimethyl-1-indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone (B140024) scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic versatility. Among its various substituted analogs, 3,3-dimethyl-1-indanone derivatives are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their potential in anticancer, anti-inflammatory, and neuroprotective applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the formation of the core this compound structure, which can then be further modified. A common synthetic route involves the Friedel-Crafts acylation of an aromatic substrate with 3,3-dimethylacrylic acid. Subsequent modifications, such as the Claisen-Schmidt condensation, are frequently employed to introduce further diversity and generate biologically active derivatives like 2-benzylidene-1-indanones.

A general workflow for the synthesis of these derivatives is outlined below:

Potential Biological Activities

Derivatives of the 1-indanone scaffold have demonstrated a broad range of biological activities. While extensive research on a wide array of 3,3-dimethyl substituted derivatives is still growing, the existing data for this and structurally related compounds point towards significant potential in several key therapeutic areas.

Anticancer Activity

Indanone derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation. Some 2-benzylidene-1-indanone (B110557) derivatives have exhibited impressive IC50 values in the nanomolar range against human cancer cell lines.[1]

Table 1: Anticancer Activity of Selected Indanone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |

| 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [1] |

| 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [1] |

| 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [1] |

| Thiazolyl Hydrazone of 1-indanone | HT-29 (Colon) | 0.41 ± 0.19 | [2] |

| Thiazolyl Hydrazone of 1-indanone | COLO 205 (Colon) | 0.98 | [2] |

| Spiroisoxazoline of indanone (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [3] |

One of the key pathways implicated in cancer progression that can be targeted by bioactive compounds is the NF-κB signaling pathway. The inhibition of this pathway can lead to decreased inflammation and cell survival, and an increase in apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives are well-documented.[4] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[5][6] This activity is often linked to the inhibition of pathways like NF-κB.

Table 2: Anti-inflammatory Activity of Selected Indanone Derivatives

| Compound | Assay | Activity | Concentration | Reference |

| 2-benzylidene-1-indanone (4d) | TNF-α inhibition (LPS-stimulated macrophages) | 83.73% | 10 µM | [5] |

| 2-benzylidene-1-indanone (4d) | IL-6 inhibition (LPS-stimulated macrophages) | 69.28% | 10 µM | [5] |

| Indanone derivative C5 | NO release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |

| Indanone derivative C5 | TNF-α release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |

| Indanone derivative C5 | IL-1β release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |

| Indanone derivative | Heat-induced hemolysis inhibition | 72.82% | 100 µM | [7] |

Cholinesterase Inhibitory Activity

Several indanone derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] Some compounds have shown inhibitory activities in the nanomolar to low micromolar range. Additionally, certain derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[8]

Table 3: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

| Compound | Target | IC50 | Reference |

| Indanone derivative 9 | AChE | 14.8 nM | [8] |

| Indanone derivative 14 | AChE | 18.6 nM | [8] |

| Indanone derivative C5 | AChE | 1.16 ± 0.41 µM | [6] |

| Indanone derivative 54 | AChE | 8.82 µM | [9] |

| Indanone derivative 55 | AChE | 6.94 µM | [9] |

| Indanone derivative 68 | AChE | 9.53 µM | [9] |

| Indanone derivative 7h | AChE | 1.2 µM | [10] |

| Indanone derivative 7h | BChE | 0.3 µM | [10] |

Antimicrobial and Antifungal Activity

The indanone scaffold has also been explored for its antimicrobial and antifungal properties.[11][12][13][14] Derivatives have shown activity against a range of bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MIC) in the micromolar range.

Table 4: Antimicrobial and Antifungal Activity of Selected Indanone Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

| Aurone and Indanone Derivatives (A5, D2) | Various bacteria | 15.625 | [13] |

| Aurone and Indanone Derivatives (A2, B1, etc.) | Various bacteria | 62.5 | [12] |

| Indanone acetic acid derivatives | Various bacteria and fungi | Satisfactory results | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a typical Claisen-Schmidt condensation for the synthesis of 2-benzylidene-1-indanone derivatives.[5]

Materials:

-

Substituted 1-indanone (e.g., 6-hydroxy-1-indanone)

-

Substituted benzaldehyde

-

Sodium hydroxide (B78521) (20% w/v aqueous solution)

-

Hydrochloric acid (1.0 M)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add the 20% sodium hydroxide solution dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing ice and water.

-

Acidify the mixture with 1.0 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the indanone derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of a substrate.[10][17]

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound derivatives

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

This compound derivatives

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the indanone derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO production inhibition.

A general workflow for in vitro anti-inflammatory screening is depicted below.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data, primarily from related indanone derivatives, strongly suggest that this class of compounds holds significant potential in the fields of oncology, neurodegenerative diseases, and inflammatory disorders. The gem-dimethyl substitution at the 3-position can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these promising compounds and advancing them through the drug discovery and development pipeline.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20080153878A1 - Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 15. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents | Bentham Science [eurekaselect.com]

- 17. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Dimethyl-1-indanone: A Versatile Scaffold for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3,3-Dimethyl-1-indanone is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex organic molecules, including pharmaceuticals and biologically active compounds. Its rigid, fused-ring structure, combined with the presence of a reactive ketone functional group and a gem-dimethyl group that imparts steric influence and lipophilicity, makes it an attractive starting material for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid or solid with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | [1] |

| CAS Number | 26465-81-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid or solid | [2] |

| Boiling Point | 122 °C at 16 mmHg | [3][4] |

| Density | 1.03 g/cm³ | [4] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ: 7.77-7.25 (m, 4H, Ar-H), 2.57 (s, 2H, -CH₂-), 1.37 (s, 6H, -C(CH₃)₂)

-

¹³C NMR (CDCl₃, 100 MHz) δ: 205.2, 154.9, 134.7, 134.0, 127.6, 125.7, 123.9, 44.7, 38.0, 29.1

-

Mass Spectrum (EI) m/z (%): 160 (M+, 48), 145 (100), 117 (30), 91 (22)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A one-step synthesis has been reported via the reaction of benzene (B151609) with 3,3-dimethylacrylic acid or its derivatives.

Experimental Protocol: One-Step Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of indanones.

Reaction:

Reagents and Materials:

-

Anhydrous benzene

-

3,3-Dimethylacryloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Prepare a solution of 3,3-dimethylacryloyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel.

-

Add the 3,3-dimethylacryloyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add anhydrous benzene (1.1 equivalents) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of crushed ice, followed by 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

This compound as a Building Block in Organic Synthesis

The reactivity of the carbonyl group and the adjacent α-methylene group in this compound allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Aldol Condensation for the Synthesis of Chalcone (B49325) Analogs

The α-methylene protons of this compound are acidic and can be deprotonated by a base to form an enolate, which can then undergo an Aldol condensation with aromatic aldehydes to yield α,β-unsaturated ketones, which are chalcone analogs. These compounds are of interest for their potential biological activities.

This compound + Benzaldehyde → (E)-2-Benzylidene-3,3-dimethyl-1-indanone

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Reaction:

Reagents and Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an exocyclic double bond. This transformation is useful for introducing new carbon substituents and for the synthesis of compounds with specific stereochemistry. [5][6]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Reaction:

Reagents and Materials:

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Standard glassware for anhydrous and air-sensitive reactions

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Applications in Drug Discovery and Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [3][7]Derivatives of this compound are being investigated for various therapeutic applications.

Cholinesterase Inhibitors for Alzheimer's Disease

Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. [8][9][10][11][12]The indanone core serves as a key structural motif for binding to the active site of the enzyme.

Antiviral Agents

Derivatives of 1-indanone (B140024) have also shown promise as antiviral agents. For instance, chalcone derivatives containing an indanone moiety have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). [13]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique structural features and reactivity allow for the construction of a wide range of complex molecules with significant potential in medicinal chemistry and drug discovery. The synthetic routes and applications outlined in this guide highlight the importance of this compound as a foundational scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and viral infections. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of new and potent biologically active molecules.

References

- 1. This compound | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 26465-81-6 [sigmaaldrich.com]

- 4. This compound, CasNo.26465-81-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Carbonyl Reactivity of 3,3-Dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-indanone is a bicyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds. Its rigid structure, featuring a carbonyl group within a five-membered ring fused to a benzene (B151609) ring, and the presence of a quaternary carbon at the 3-position, imparts distinct reactivity to the carbonyl group. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, including detailed experimental protocols, quantitative data, and mechanistic pathways. This document is intended to be a resource for researchers and professionals in the fields of organic synthesis and drug development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzene with 3,3-dimethylacrylic acid ethyl ester in liquid hydrogen fluoride. This process has been reported to yield the product in high purity and quantity.

Experimental Protocol: Synthesis of this compound

In a suitable reactor, 7.81 g (100 mmol) of benzene and 14.4 g (112 mmol) of 3,3-dimethylacrylic acid ethyl ester are reacted with 100 g (5 mol) of liquid hydrogen fluoride. The mixture is stirred at 70°C for 1 hour. Following the reaction, standard workup procedures are performed to isolate the this compound. This method has been reported to produce 15.5 g of the compound with a purity of 96% (GC), corresponding to a yield of 93.1%.[1]

Reactions of the Carbonyl Group

The carbonyl group of this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic additions.

Reduction of the Carbonyl Group

The reduction of the ketone functionality in this compound to a secondary alcohol, 3,3-Dimethyl-1-indanol (B8815620), is a fundamental transformation. A variety of reducing agents can be employed for this purpose.

a) Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is an effective reducing agent for converting this compound to 3,3-Dimethyl-1-indanol. The reaction proceeds with high yield.

Experimental Protocol: Reduction of this compound with DIBAL-H

To a solution of this compound in a suitable anhydrous solvent (e.g., toluene), diisobutylaluminium hydride is added dropwise at room temperature. The reaction mixture is stirred for a specified period, followed by quenching and workup to isolate the product. A reported procedure for a similar reduction of 2-methyl-1-indanone (B98384) suggests keeping the reaction temperature at room temperature and stirring for 0.5 hours after the addition of DIBAL-H. In a specific example for this compound, this reduction has been reported to yield 3,3-dimethyl-1-indanol in 81% yield.[2]

Table 1: Quantitative Data for the Reduction of this compound

| Reducing Agent | Product | Yield (%) | Reference |

| Diisobutylaluminium Hydride (DIBAL-H) | 3,3-Dimethyl-1-indanol | 81 | [2] |

Logical Relationship: DIBAL-H Reduction Mechanism

Caption: General mechanism of DIBAL-H reduction of a ketone.

Oxidation of the Carbonyl Group

The carbonyl group of this compound can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation.

a) Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters or lactones using peroxyacids.[3][4][5] In the case of this compound, a cyclic ketone, this reaction would yield a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

To a solution of the ketone in an appropriate solvent such as dichloromethane, a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is stirred at a suitable temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.

Logical Relationship: Baeyer-Villiger Oxidation Pathway

Caption: General mechanism of the Baeyer-Villiger oxidation.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles.

a) Grignard Reaction

Grignard reagents (R-MgX) add to the carbonyl group to form tertiary alcohols after acidic workup.

Experimental Protocol: General Procedure for Grignard Reaction

The Grignard reagent, prepared in an anhydrous ether solvent, is added to a solution of this compound, also in an anhydrous ether, typically at a low temperature. After the addition is complete, the reaction is stirred and then quenched with an aqueous acid solution to yield the tertiary alcohol.

Experimental Workflow: Grignard Reaction

Caption: A typical workflow for a Grignard reaction.

b) Wittig Reaction

The Wittig reaction provides a method for the synthesis of alkenes from ketones using a phosphonium (B103445) ylide.[6] This reaction would convert the carbonyl group of this compound into an exocyclic double bond.

Experimental Protocol: General Procedure for Wittig Reaction

A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide. A solution of this compound is then added to the ylide, and the reaction mixture is stirred. Workup involves removal of the triphenylphosphine (B44618) oxide byproduct and purification of the resulting alkene.

Signaling Pathway: Wittig Reaction Mechanism

Caption: The mechanistic pathway of the Wittig reaction.

Enolate Formation and Subsequent Reactions

Due to the presence of α-hydrogens on the C2 carbon, this compound can form an enolate under basic conditions. This enolate can then participate in various reactions, such as aldol (B89426) condensations and alkylations.

a) Aldol Condensation

Experimental Protocol: Solvent-Free Aldol Condensation of 1-Indanone (B140024)

Solid 1-indanone (0.20 g) and 3,4-dimethoxybenzaldehyde (B141060) (0.25 g) are ground together until an oil is formed. Finely ground sodium hydroxide (B78521) (0.05 g) is added, and the mixture is scraped until it solidifies. After standing for 15 minutes, the mixture is acidified with 10% HCl. The solid product is then collected.[9]

b) Enolate Alkylation

The enolate of this compound can be alkylated by reacting it with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate.

Experimental Protocol: General Procedure for Enolate Alkylation

To a solution of LDA in an anhydrous solvent such as THF at low temperature (-78 °C), a solution of this compound is added dropwise to form the lithium enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the alkylated product is isolated.

Reductive Amination

The carbonyl group of this compound can be converted to an amine through reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

This compound is reacted with an amine (e.g., ammonium (B1175870) chloride for a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a protic solvent like methanol. The pH of the reaction is often controlled to facilitate imine formation and reduction.

Conclusion

This compound exhibits a rich and versatile carbonyl chemistry, making it a valuable synthon in organic synthesis. The reactions outlined in this guide, including reduction, oxidation, nucleophilic additions, enolate chemistry, and reductive amination, provide a toolbox for the construction of a wide array of more complex molecules. The provided experimental protocols and mechanistic diagrams serve as a foundation for further exploration and application of this important building block in research and development. Further investigation into the specific quantitative outcomes of these reactions with this compound will undoubtedly expand its utility in the scientific community.

References

- 1. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]

- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 6. inis.iaea.org [inis.iaea.org]

- 7. tandfonline.com [tandfonline.com]

- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 9. cs.gordon.edu [cs.gordon.edu]

Stability and Storage of 3,3-Dimethyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Dimethyl-1-indanone. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for experimental and developmental applications.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on information from multiple chemical suppliers, the primary storage recommendation is refrigeration.

Quantitative Data Summary

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2-8°C | [1] |

| Incompatibilities | Information not available. General practice suggests avoiding strong oxidizing agents, strong acids, and strong bases. | |

| Light Sensitivity | Information not available. As an aromatic ketone, protection from light is advisable to prevent potential photodegradation. | |

| Hygroscopicity | Information not available. Storage in a tightly sealed container in a dry environment is recommended. |

Note: The absence of specific data highlights the need for experimental determination of stability under various stress conditions.

Experimental Protocols for Stability Assessment

To ascertain the stability profile of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established principles for stability testing of chemical compounds.

Objective

To evaluate the stability of this compound under various stress conditions, including heat, light, humidity, acid, and base hydrolysis, and oxidation, to identify potential degradation products and establish degradation pathways.

Materials and Methods

-

Test Substance: this compound, with a known purity.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents.

-

Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), stability chambers (temperature and humidity controlled), photostability chamber, pH meter, analytical balance.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of a chemical compound like this compound.

Caption: General Workflow for Chemical Stability Assessment

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined duration.

-

Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.

-

-

Data Interpretation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential degradation mechanisms for aromatic ketones can be inferred.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indole Derivatives from 3,3-Dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetracyclic indole (B1671886) derivatives, specifically 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indoles, using 3,3-Dimethyl-1-indanone as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and widely applicable method for the formation of the indole nucleus.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery and development. The indeno[2,1-b]indole (B8706381) core, in particular, has garnered significant interest due to its potent cytotoxic effects against various cancer cell lines. These compounds have been shown to act as DNA intercalating agents and topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis.[1] The synthesis of these complex molecules can be efficiently achieved through the acid-catalyzed condensation of this compound with various substituted phenylhydrazines, a classic example of the Fischer indole synthesis.

Core Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable yet highly effective method for constructing the indole ring system. The reaction proceeds by heating a phenylhydrazine (B124118) with a ketone or aldehyde in the presence of an acid catalyst.[2][3][4]

The mechanism involves several key steps:

-

Phenylhydrazone Formation: The initial step is the acid-catalyzed condensation of the phenylhydrazine with the carbonyl group of this compound to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: A crucial[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular cyclization.

-